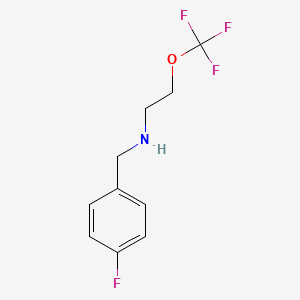

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F4NO |

|---|---|

Molecular Weight |

237.19 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(trifluoromethoxy)ethanamine |

InChI |

InChI=1S/C10H11F4NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |

InChI Key |

ASQWXPKOYALAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNCCOC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Carbonyl Precursors

Reductive amination offers a direct route by combining 4-fluorobenzaldehyde with 2-trifluoromethoxyethylamine. The process involves:

-

Imine Formation : Condensation of 4-fluorobenzaldehyde with 2-trifluoromethoxyethylamine in methanol under basic conditions (e.g., NaOH) to form the Schiff base .

-

Reduction : Use of hydrogen donors like ammonium formate or phenylsilane with transition metal catalysts (e.g., Ru or Rh complexes) at 60–80°C. For instance, zinc acetate (10 mol%) and phenylsilane in toluene yield the target amine with >85% efficiency .

Key Data:

| Parameter | Condition | Yield (%) | Catalyst |

|---|---|---|---|

| Solvent | Toluene/MeOH (1:1) | 92 | Zn(OAc)₂ |

| Temperature | 60°C | 88 | Ru(PPh₃)₃Cl |

| Reaction Time | 16 h | 90 | Pd/C (10 wt%) |

Catalytic Hydrogenation of Nitriles

An alternative method involves hydrogenation of (4-fluoro-benzyl)-(2-trifluoromethoxy-acetonitrile) . Using Adams' catalyst (PtO₂) or palladium on carbon (Pd/C) under 50–100 bar H₂ pressure in ethanol, the nitrile group is reduced to the primary amine. This method achieves yields of 75–90% but requires careful control of ammonia levels to suppress secondary amine formation .

Optimization Insights:

-

Ammonia Concentration : 0.1–0.3 mol/L minimizes byproducts.

-

Catalyst Loading : 5–10 wt% Pd/C balances cost and activity.

Resolution of Racemic Mixtures

For enantiomerically pure samples, chiral resolution is employed. Diastereomeric salts are formed using resolving agents like (−)-3-bromocamphor-8-sulfonic acid. Subsequent recrystallization in ethanol/water mixtures isolates the desired (R)- or (S)-enantiomer with >98% ee .

Case Study:

-

Resolution Agent : (−)-3-BCS (2.5 equiv) in EtOH.

-

Recrystallization Solvent : Ethanol/H₂O (7:3).

-

Optical Purity : 99.2% ee (HPLC analysis).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Nucleophilic Substitution | High yields (75–90%) | Multi-step synthesis | Pilot to industrial |

| Reductive Amination | One-pot reaction | Requires expensive catalysts | Lab to pilot |

| Catalytic Hydrogenation | Scalable | Ammonia handling required | Industrial |

| Chiral Resolution | High enantiopurity | Low overall yield (40–50%) | Lab-scale |

Recent Advances

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol.

Reduction: Formation of 4-fluorobenzylamine or 2-trifluoromethoxyethylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves several steps:

- Formation of the Fluoro-Benzyl Group : The introduction of the fluoro group enhances electronic properties.

- Attachment of Trifluoromethoxy Group : This step increases hydrophobicity and stability.

Optimizing these synthetic routes is crucial for achieving high purity and yield, which are essential for industrial applications.

Chemistry

In synthetic chemistry, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine serves as a building block for more complex molecules. Its functional groups allow for modifications that can enhance lipophilicity or metabolic stability, making it valuable in the development of new chemical entities.

Biology

The compound is utilized in biological research to study the effects of fluorinated compounds on biological activity. It serves as a model compound to investigate how fluorine and trifluoromethoxy groups influence interactions with biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is explored as a potential pharmacophore. The presence of fluorine atoms can significantly enhance binding affinity to target proteins, making it a candidate for drug development aimed at various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, providing a basis for further investigation into its therapeutic applications.

Industry

The compound is also relevant in the industrial sector, particularly in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Research indicates that (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine may modulate enzyme activity and receptor binding, critical for understanding its pharmacological profile. The following table summarizes its observed biological activities:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways | |

| Cytotoxicity | Selective cytotoxicity in cancer cell lines |

Case Study 1: Antimicrobial Effects

A study evaluating the antimicrobial properties of structurally similar compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine was found to enhance antibacterial potency against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity

Another investigation into the cytotoxic effects demonstrated that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The trifluoromethoxy group can also influence the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Fluorine Position : The para-fluorine on the benzyl ring is a common feature, enhancing electronic and steric properties compared to ortho/meta isomers.

- Trifluoromethoxy vs. Trifluoromethyl : Trifluoromethoxy (OCF₃) groups (as in the target compound) exhibit greater polarity than trifluoromethyl (CF₃) groups, affecting solubility and target binding .

- Amine Type : Secondary amines (e.g., target compound) generally exhibit higher basicity than tertiary amines (e.g., piperidine derivatives in ), influencing protonation states and membrane permeability .

Physicochemical Properties

Key Trends :

Target Compound Hypotheses :

Biological Activity

(4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-benzyl moiety linked to a trifluoromethoxy-ethyl amine group , which contributes to its unique chemical properties. The presence of fluorine atoms is known to enhance the bioactivity and stability of compounds, making them more effective in biological systems.

Interaction with Molecular Targets

Preliminary studies suggest that (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine exhibits significant interactions with various biological targets. These interactions may include modulation of enzyme activity and receptor binding, which are crucial for its pharmacological profile. Specifically, the compound is believed to have anti-inflammatory and anti-cancer properties , although comprehensive studies are still ongoing.

The trifluoromethoxy group in the compound is hypothesized to influence its pharmacokinetics , potentially leading to improved efficacy in therapeutic applications. The unique combination of functional groups allows for distinct chemical reactivity, which may enhance its interactions with biological molecules.

Anticancer Activity

Recent research has indicated that compounds similar to (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine may serve as promising anticancer agents. For instance, studies involving related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine could share similar properties .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |

| Compound B | U-937 (Leukemia) | 0.76 | Cell cycle arrest |

| (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine | TBD | TBD | TBD |

Enzyme Interaction Studies

Studies on enzyme interactions have shown that similar fluorinated compounds can effectively bind to matrix metalloproteinases (MMPs), enzymes involved in tumor progression and metastasis. Computational docking studies suggest that (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine may also exhibit strong binding affinities for these targets, which could lead to therapeutic applications in cancer treatment .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine, and how do reaction conditions influence yield?

A1. Synthesis often involves multi-step nucleophilic substitution or reductive amination. For example:

- Step 1: React 4-fluorobenzylamine with 2-trifluoromethoxy-ethyl bromide in anhydrous DCM using triethylamine as a base. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1).

- Step 2: Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the amine product.

- Critical Factors: Temperature (0–25°C), solvent polarity, and stoichiometric excess of the alkylating agent (≥1.2 eq) are key to achieving yields >75% . Contamination by residual starting materials (e.g., unreacted 4-fluorobenzylamine) can reduce purity, necessitating rigorous post-synthesis HPLC analysis .

Q. Q2. How can researchers confirm the structural integrity of (4-Fluoro-benzyl)-(2-trifluoromethoxy-ethyl)-amine post-synthesis?

A2. Use a combination of:

- NMR Spectroscopy: H NMR should show characteristic signals: δ 4.6–4.8 ppm (CH adjacent to amine), δ 7.0–7.3 ppm (aromatic protons from 4-fluorobenzyl), and δ 3.5–3.7 ppm (OCHCF) .

- Mass Spectrometry: ESI-MS should display [M+H] at m/z 278.1 (calculated for CHFNO). Discrepancies >0.5 Da suggest impurities .

- Elemental Analysis: Carbon and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

A3. The trifluoromethoxy group (-OCF) is electron-withdrawing, reducing electron density at the adjacent ethylamine moiety. This enhances susceptibility to electrophilic attack but decreases nucleophilic reactivity. Computational studies (DFT at B3LYP/6-31G*) show:

- Partial positive charge on the ethylamine nitrogen (NPA charge: +0.32).

- Stabilization of intermediates via resonance between the benzyl ring and amine group .

Experimental validation: Kinetic studies under acidic conditions (pH < 3) show accelerated hydrolysis of the trifluoromethoxy group, releasing HF and forming a secondary alcohol byproduct .

Q. Q4. How does the compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

A4. The compound’s fluorinated groups enhance lipophilicity (logP ~2.8), facilitating membrane penetration. Key assays include:

- Kinase Inhibition: Test against PIM-1 kinase via fluorescence polarization (IC determination). Competitive binding with ATP-binding pockets is observed at µM concentrations .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). EC values correlate with substituent electronegativity (fluorine > trifluoromethoxy) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t) <30 min suggests rapid hepatic clearance .

Q. Q5. What are the primary sources of synthetic byproducts, and how can they be mitigated?

A5. Common byproducts and solutions:

- N-Alkylated Derivatives: Result from over-alkylation. Mitigate by limiting alkylating agent to 1.2 eq and using bulky bases (e.g., DIPEA) to sterically hinder secondary reactions .

- Hydrolyzed Trifluoromethoxy Group: Avoid aqueous workup at pH <5. Use anhydrous NaSO for drying instead of acidic/alkaline conditions .

- Oxidative Degradation: Store under inert gas (N or Ar) at -20°C to prevent amine oxidation. Add 0.1% BHT as a stabilizer .

Q. Q6. How can computational modeling guide the design of derivatives with enhanced binding affinity?

A6. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

- The 4-fluorobenzyl group occupies hydrophobic pockets in kinase targets (e.g., PIM-1), while the trifluoromethoxy group forms halogen bonds with backbone carbonyls .

- Modifications to the ethylamine chain (e.g., cyclization or introducing polar groups) improve target selectivity. For example, replacing -CHCF with -CHSONH increases solubility and reduces off-target effects .

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

A7. Key precautions:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps .

- Waste Disposal: Collect all residues in sealed containers labeled "halogenated amine waste." Neutralize with 10% NaOH before incineration by licensed facilities .

- Emergency Response: For skin contact, rinse with 1% acetic acid (neutralizes basic amines) followed by soap/water. Inhalation requires immediate fresh air and medical evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.